4-(4-chlorophenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is a complex organic compound that belongs to the class of pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE typically involves multiple steps, starting with the preparation of the pyrimidine core. The chlorophenyl and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions. The pyrazolyl group is then attached via a nucleophilic substitution reaction. The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and increase yield. The use of high-throughput screening methods can also aid in identifying the most efficient synthetic routes and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **N-(4-BROMOPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
- **N-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE
Uniqueness
N-[4-(4-CHLOROPHENYL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)METHYL]AMINE is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C18H17ClF3N5 |
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Molecular Weight |
395.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C18H17ClF3N5/c1-3-27-11(2)13(10-24-27)9-23-17-25-15(8-16(26-17)18(20,21)22)12-4-6-14(19)7-5-12/h4-8,10H,3,9H2,1-2H3,(H,23,25,26) |
InChI Key |
RJDKMMWXSJJYBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
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